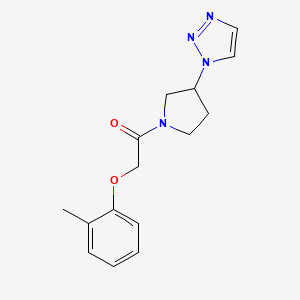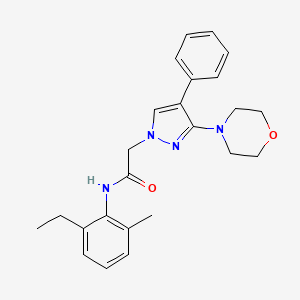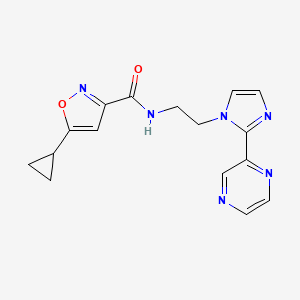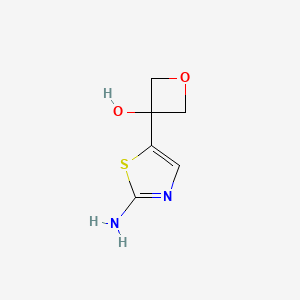
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. The chemical properties include reactivity, stability, and acidity or basicity .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The compound 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide, due to its complex chemical structure, has been a subject of interest in various scientific studies. Its unique chemical moiety, involving thiadiazine dioxides and chlorobenzyl groups, makes it a candidate for exploring chemical reactions and interactions that could lead to novel pharmaceutical compounds or materials.
Applications in Drug Discovery and Development
In the realm of drug discovery, the structural features of this compound serve as a framework for synthesizing novel derivatives with potential therapeutic benefits. Studies have demonstrated that modifications on the thiadiazine ring, for instance, can lead to compounds with varied biological activities, including antimicrobial, antifungal, and anticancer properties (Shiradkar et al., 2006; Koppireddi et al., 2013). These activities are crucial in the development of new medications that can target a range of diseases more effectively.
Anticancer Research
Further research has pinpointed the synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, revealing that such compounds exhibit moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011). This highlights the potential of utilizing the core structure of this compound in designing anticancer agents.
Molecular Docking and Pharmacological Studies
Molecular docking studies, aimed at understanding the binding interactions of compounds with biological targets, have been conducted to assess the therapeutic potential of derivatives. These studies provide insights into how modifications to the core structure could enhance binding affinity and efficacy against specific biological targets, leading to the development of more potent and selective drugs (Mary et al., 2020).
Green Chemistry Approaches
Additionally, the synthesis of related compounds has embraced green chemistry principles, focusing on reducing the environmental impact of chemical synthesis. This approach not only advances the field of medicinal chemistry but also promotes sustainability within the pharmaceutical industry (Reddy et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-10-8-18(9-11-19)22-20(25)15-24-13-3-12-23(29(24,26)27)14-16-4-6-17(21)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMCMRRNSEFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)



![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2626907.png)
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)



![2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid](/img/structure/B2626915.png)



